(2-{[2-(2,4-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid
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Overview
Description
2-(2-{[2-(2,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETIC ACID is a complex organic compound that features a benzimidazole core, a phenoxyethyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[2-(2,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETIC ACID typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be introduced through nucleophilic substitution reactions, where a suitable phenol derivative reacts with an alkyl halide.
Introduction of the Sulfanyl Group: The sulfanyl group can be attached via thiol-ene reactions or by using thiol-containing reagents.
Final Coupling with Acetic Acid: The final step involves coupling the intermediate with acetic acid or its derivatives under appropriate conditions, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzimidazole core or the phenoxyethyl group, potentially leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(2-{[2-(2,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETIC ACID has several scientific research applications:
Medicinal Chemistry: The compound’s benzimidazole core is known for its biological activity, making it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The unique structural features of the compound make it suitable for use in the development of advanced materials, such as organic semiconductors or polymers.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(2-{[2-(2,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETIC ACID involves its interaction with specific molecular targets. The benzimidazole core can interact with enzymes or receptors, potentially inhibiting their activity. The phenoxyethyl group may enhance the compound’s binding affinity and specificity, while the acetic acid moiety can facilitate its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(2,5-DIMETHYLPHENOXY)ETHYL]SULFANYL}-4,5-DIHYDRO-1H-IMIDAZOLE HYDROBROMIDE
- 2-(2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-BENZIMIDAZOL-1-YL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE
Uniqueness
The uniqueness of 2-(2-{[2-(2,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETIC ACID lies in its specific structural features, such as the combination of a benzimidazole core with a phenoxyethyl group and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H20N2O3S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-[2-[2-(2,4-dimethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetic acid |
InChI |
InChI=1S/C19H20N2O3S/c1-13-7-8-17(14(2)11-13)24-9-10-25-19-20-15-5-3-4-6-16(15)21(19)12-18(22)23/h3-8,11H,9-10,12H2,1-2H3,(H,22,23) |
InChI Key |
NQKYYTOIPXZUSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)O)C |
Origin of Product |
United States |
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